Lipophilicity (XLogP3-AA) Differentiates CNS Drug-Likeness from Peripheral Analog Space
The target compound exhibits a computed XLogP3-AA of 2.6, placing it firmly within the optimal range (1–3) for CNS permeability according to the Wager CNS MPO paradigm, whereas the morpholine analog (XLogP 1.3) falls below this window and the 4-methylpiperazine analog (XLogP 1.8) occupies a borderline position [1]. The diethylamino analog (XLogP 2.1) is less lipophilic, while the azepane derivative (XLogP 2.8) is marginally more lipophilic but introduces a larger ring with added conformational entropy [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Morpholino analog: XLogP3-AA = 1.3; 4-Methylpiperazinyl analog: XLogP3-AA = 1.8; Diethylamino analog: XLogP3-AA = 2.1; Azepanyl analog: XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP = +1.3 vs. morpholino analog; +0.8 vs. 4-methylpiperazinyl analog; +0.5 vs. diethylamino analog; -0.2 vs. azepanyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Selecting the 4-methylpiperidine-substituted aldehyde maximizes the probability of retaining CNS exposure in derived libraries when the morpholine or piperazine analogs would predict peripherally restricted pharmacokinetics.
- [1] PubChem Compound Summary for CID 50742386 (target), CID 50748234 (morpholino analog, structure-based query), CID 50746312 (4-methylpiperazinyl analog), CID 50746789 (diethylamino analog), and CID 50744876 (azepanyl analog). National Center for Biotechnology Information (2025). View Source
